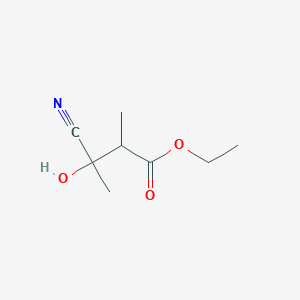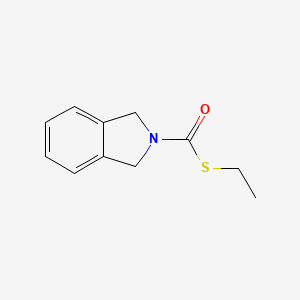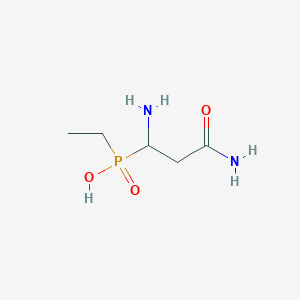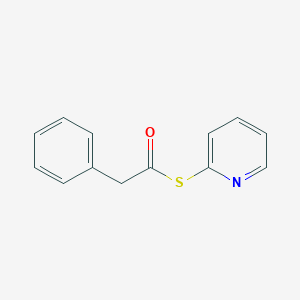amino}heptanoate CAS No. 61042-51-1](/img/structure/B14591464.png)
Ethyl 7-{[4-(acetyloxy)non-2-EN-1-YL](cyano)amino}heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate is a complex organic compound characterized by its unique structure, which includes an ester group, a cyano group, and an acetyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the ester group: This can be achieved through the esterification of heptanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the acetyloxy group: This step involves the acetylation of the non-2-en-1-yl group using acetic anhydride in the presence of a base such as pyridine.
Addition of the cyano group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide.
Industrial Production Methods
In an industrial setting, the production of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Amides, nitriles.
Applications De Recherche Scientifique
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or modulating the activity of target enzymes.
Interacting with receptors: Modulating receptor activity and downstream signaling pathways.
Altering cellular processes: Affecting cellular functions such as proliferation, apoptosis, and differentiation.
Comparaison Avec Des Composés Similaires
Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate can be compared with other similar compounds, such as:
Ethyl 7-{4-(acetyloxy)nonylamino}heptanoate: Similar structure but lacks the double bond in the non-2-en-1-yl group.
Ethyl 7-{4-(hydroxy)non-2-en-1-ylamino}heptanoate: Similar structure but has a hydroxy group instead of an acetyloxy group.
The uniqueness of Ethyl 7-{4-(acetyloxy)non-2-en-1-ylamino}heptanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
61042-51-1 |
|---|---|
Formule moléculaire |
C21H36N2O4 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
ethyl 7-[4-acetyloxynon-2-enyl(cyano)amino]heptanoate |
InChI |
InChI=1S/C21H36N2O4/c1-4-6-9-13-20(27-19(3)24)14-12-17-23(18-22)16-11-8-7-10-15-21(25)26-5-2/h12,14,20H,4-11,13,15-17H2,1-3H3 |
Clé InChI |
BJGQBXPXYOKUQZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CCN(CCCCCCC(=O)OCC)C#N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Ethyl-5-(3-methoxyphenyl)-2-azabicyclo[3.2.1]octane;hydrobromide](/img/structure/B14591411.png)
![N-[(2-Bromoethoxy)carbonyl]-L-phenylalanine](/img/structure/B14591418.png)
![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)



![2-Methyl-2-[(2-phenyl-1,3-thiazol-4-yl)methoxy]propanoic acid](/img/structure/B14591444.png)


